molecular formula C12H15ClN2O B1469615 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1822516-21-1

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1469615
M. Wt: 238.71 g/mol
InChI Key: UULSBXGMDJJYID-UHFFFAOYSA-N
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Description

The compound “3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” likely belongs to the class of organic compounds known as indolones. Indolones are compounds containing an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, with the amino and cyclopropylmethyl groups attached at the 3 and 1 positions, respectively . The compound would exist as a hydrochloride salt, indicating the presence of a positively charged nitrogen atom and a negatively charged chloride ion .


Chemical Reactions Analysis

As an indolone, this compound could potentially undergo a variety of chemical reactions. The amino group might be involved in reactions such as acylation or alkylation, while the indole ring could potentially undergo electrophilic aromatic substitution reactions . The cyclopropylmethyl group might also participate in reactions, although without more specific information, it’s difficult to predict exactly what these might be.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the indole ring might confer some degree of aromaticity, and the amino and cyclopropylmethyl groups would likely influence the compound’s reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be investigated further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .

properties

IUPAC Name

3-amino-1-(cyclopropylmethyl)-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSBXGMDJJYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
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